An In-Depth Technical Guide to Fmoc-4,5-dehydro-D-Leucine: Properties and Applications in Peptide Synthesis
An In-Depth Technical Guide to Fmoc-4,5-dehydro-D-Leucine: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-4,5-dehydro-D-Leucine is a non-canonical amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). The incorporation of the 4,5-dehydro moiety into the leucine side chain introduces a conformational constraint, which can significantly influence the secondary structure and, consequently, the biological activity and proteolytic stability of synthetic peptides. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-4,5-dehydro-D-Leucine, with a focus on its utility in drug discovery and development. Detailed protocols for its incorporation into peptide chains and characterization are also presented.
Introduction: The Role of Conformational Constraints in Peptide Design
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. The introduction of conformational constraints is a powerful strategy in medicinal chemistry to pre-organize a peptide into its bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target.[1] Unsaturated amino acids, such as 4,5-dehydro-D-leucine, are effective tools for inducing these structural limitations.[2][3] The double bond in the side chain restricts rotational freedom, influencing the peptide backbone and promoting the formation of specific secondary structures like β-turns or helical motifs.[3] This can lead to peptides with enhanced proteolytic stability, a crucial attribute for the development of peptide-based therapeutics.[2][4]
The use of the D-enantiomer of 4,5-dehydro-leucine further expands the repertoire of peptide design, as the incorporation of D-amino acids is a well-established strategy to increase resistance to enzymatic degradation.[5] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in modern solid-phase peptide synthesis due to its base-lability, which allows for mild deprotection conditions compatible with a wide range of sensitive amino acid side chains.[6]
Physicochemical Properties of Fmoc-4,5-dehydro-D-Leucine
A thorough understanding of the physicochemical properties of Fmoc-4,5-dehydro-D-Leucine is essential for its effective use in peptide synthesis.
| Property | Value | Source(s) |
| Chemical Formula | C₂₁H₂₁NO₄ | [6][7] |
| Molecular Weight | 351.4 g/mol | [6][7] |
| CAS Number | 917099-00-4 | [6][7] |
| Appearance | White to off-white powder | N/A |
| Storage | Store at -20°C for long-term stability. | [1][6] |
Solubility
The solubility of Fmoc-protected amino acids is a critical factor in SPPS, as incomplete dissolution can lead to failed couplings and truncated peptide sequences. While specific quantitative solubility data for Fmoc-4,5-dehydro-D-Leucine is not extensively published, general guidelines for Fmoc-amino acids can be followed. It is expected to be soluble in common polar aprotic solvents used in peptide synthesis.
| Solvent | Expected Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Soluble | The most common solvent for SPPS.[8] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Often used as a substitute for DMF, can enhance solubility in some cases.[8] |
| Dichloromethane (DCM) | Sparingly Soluble | Generally less effective for dissolving Fmoc-amino acids compared to DMF and NMP.[8] |
| Dimethyl sulfoxide (DMSO) | Soluble | A good solvent for many Fmoc-amino acids, but its high boiling point can make it difficult to remove. |
Expert Insight: For challenging couplings, preparing a stock solution of Fmoc-4,5-dehydro-D-Leucine in a minimal amount of DMF before dilution with the coupling cocktail can ensure complete dissolution.
Stability
Synthesis and Characterization
While a detailed, step-by-step synthesis of Fmoc-4,5-dehydro-D-Leucine is beyond the scope of this guide, the general approach often involves the synthesis of the unprotected dehydroamino acid followed by Fmoc protection of the amine terminus.
Analytical Characterization
For researchers, verifying the identity and purity of Fmoc-4,5-dehydro-D-Leucine is a critical first step. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key expected signals would include the characteristic resonances of the Fmoc group, the vinyl protons of the dehydro-leucine side chain, and the α-proton. For comparison, a general protocol for NMR characterization of Fmoc-amino acids is available.[10] A study on ¹⁷O NMR of Fmoc-L-leucine provides some spectral context, though it is not the D-dehydro variant.[9]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of Fmoc-amino acids. A typical mobile phase system would consist of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-4,5-dehydro-D-Leucine into a peptide sequence follows the general principles of Fmoc-based SPPS. However, due to the unique structure of this amino acid, certain considerations are necessary to ensure efficient coupling and minimize side reactions.
Recommended SPPS Protocol
This protocol provides a general guideline for the manual coupling of Fmoc-4,5-dehydro-D-Leucine. Optimization may be required depending on the specific peptide sequence and resin.
Workflow for Fmoc-4,5-dehydro-D-Leucine Incorporation in SPPS
Caption: General workflow for a single coupling cycle in SPPS.
Step-by-Step Protocol:
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.
-
Coupling:
-
In a separate vessel, pre-activate a solution of Fmoc-4,5-dehydro-D-Leucine (2-4 equivalents relative to resin loading), a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid), and an additive like HOBt (1 equivalent relative to the amino acid) in DMF.
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.
-
Proceed to the next deprotection and coupling cycle.
Expert Insight: Due to potential steric hindrance from the dehydro-leucine side chain, using a more potent coupling reagent like HATU or extending the coupling time may be beneficial for difficult sequences.
Potential Side Reactions
The presence of the double bond in the side chain of 4,5-dehydro-leucine could potentially lead to side reactions, although these are less common for γ,δ-unsaturated amino acids compared to α,β-unsaturated ones. Researchers should be aware of the possibility of Michael addition reactions if strong nucleophiles are present under certain conditions.
Impact on Peptide Structure and Bioactivity
The primary motivation for incorporating Fmoc-4,5-dehydro-D-Leucine into a peptide sequence is to modulate its conformation and biological properties.
Conformational Effects
The restricted rotation around the Cγ-Cδ bond in the dehydro-leucine side chain can significantly influence the local peptide backbone conformation. This can lead to the stabilization of specific secondary structures, such as β-turns or helices, which may be crucial for receptor binding.[3] The D-configuration of the amino acid can also induce unique turns and folds that are not accessible with L-amino acids.
Logical Relationship of Dehydro-Leucine Incorporation
Caption: The causal chain from amino acid modification to enhanced bioactivity.
Biological Activity and Proteolytic Stability
By inducing a more rigid and proteolytically resistant structure, the incorporation of 4,5-dehydro-D-leucine can lead to peptides with:
-
Enhanced Receptor Binding Affinity: A pre-organized conformation can reduce the entropic penalty of binding to a receptor.
-
Increased Selectivity: A more defined structure can lead to more specific interactions with the target receptor over off-target sites.
-
Improved Proteolytic Stability: The unnatural amino acid and the constrained conformation can make the peptide less susceptible to degradation by proteases, leading to a longer in vivo half-life.[2][4]
While specific examples detailing the use of Fmoc-4,5-dehydro-D-Leucine are sparse in publicly available literature, the principles derived from studies on other dehydro-amino acids and D-amino acids strongly support its potential in these areas.[2][5]
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken when handling Fmoc-4,5-dehydro-D-Leucine.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.[1][6]
For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[11]
Conclusion
Fmoc-4,5-dehydro-D-Leucine is a specialized amino acid derivative with significant potential for the design and synthesis of novel peptide therapeutics. Its ability to induce conformational constraints and enhance proteolytic stability makes it a valuable tool for medicinal chemists and peptide scientists. While the specific experimental data for this compound is not as abundant as for more common amino acids, the principles outlined in this guide, combined with standard practices in peptide synthesis, provide a solid foundation for its successful application in research and drug development.
References
-
Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. National Institutes of Health. [Link]
-
Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. National Institutes of Health. [Link]
-
Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. ChemRxiv. [Link]
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]
-
Ribosomal Synthesis of Dehydroalanine Containing Peptides. National Institutes of Health. [Link]
-
Solvents for Solid Phase Peptide Synthesis. Aapptec. [Link]
-
Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. Semantic Scholar. [Link]
-
Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. National Institutes of Health. [Link]
-
An effective organic solvent system for the dissolution of amino acids. National Institutes of Health. [Link]
-
Fmoc-4,5-dehydro-D-Leucine. MySkinRecipes. [Link]
-
Secondary conformation of short lysine- and leucine-rich peptides assessed by optical spectroscopies: effect of chain length, concentration, solvent, and time. National Institutes of Health. [Link]
-
New Synthetic Tools for Peptide Medicinal Chemistry. UCI Department of Chemistry. [Link]
-
Safety Data Sheet for Leucine USP. Biospectra. [Link]
-
Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. [Link]
-
Peptides containing gamma,delta-dihydroxy-L-leucine. National Institutes of Health. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]
-
Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. National Institutes of Health. [Link]
-
17O MAS NMR Correlation Spectroscopy at High Magnetic Fields. National Institutes of Health. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc-4,5-dehydro-D-Leucine [myskinrecipes.com]
- 7. scbt.com [scbt.com]
- 8. peptide.com [peptide.com]
- 9. 17O MAS NMR Correlation Spectroscopy at High Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
